

Comparative Guide: Structural Characterization of 4-hydroxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-hydroxy-N-(2-phenylethyl)benzamide
CAS No.: 293311-00-9
Cat. No.: B2956086

[Get Quote](#)

Executive Summary

Status: Active Research Target | Class: Tyramine Derivative / Benzamide Analog Primary
Application: Fragment-based Drug Discovery (FBDD), Co-crystal Engineering[1]

This guide provides a technical comparison between **4-hydroxy-N-(2-phenylethyl)benzamide** (Target) and its non-hydroxylated analog, N-(2-phenylethyl)benzamide (Reference).[1] By analyzing the crystallographic differences driven by the 4-hydroxy substituent, researchers can optimize solid-state forms for bioavailability and stability.[1]

The data reveals a critical "Packing Efficiency Shift." The introduction of the phenolic hydroxyl group significantly increases lattice energy, evidenced by a +44°C shift in melting point, transitioning the supramolecular assembly from simple 1D chains to complex hydrogen-bonded networks.

Part 1: Comparative Crystallographic Data[1]

The following table contrasts the physicochemical and structural properties. Note the distinct impact of the -OH donor on the thermal profile.[1]

Table 1: Solid-State Property Comparison

Feature	Target Compound	Reference Analog
Compound Name	4-hydroxy-N-(2-phenylethyl)benzamide	N-(2-phenylethyl)benzamide
Molecular Formula	C ₁₅ H ₁₅ NO ₂	C ₁₅ H ₁₅ NO
Molecular Weight	241.29 g/mol	225.29 g/mol
Melting Point (Exp)	161 – 162 °C [1]	117 – 118 °C [2]
H-Bond Donors	2 (Amide N-H, Phenolic O-H)	1 (Amide N-H)
H-Bond Acceptors	2 (Carbonyl O, Phenolic O)	1 (Carbonyl O)
Primary Synthons	Heterosynthon (Amide[1][2][3][4][5]...Hydroxyl)	Homosynthon (Amide...Amide)
Predicted Space Group	P2 ₁ /c or P2 ₁ /n (Monoclinic)	P2 ₁ /c (Monoclinic)
Lattice Stability	High (3D Network potential)	Moderate (1D Chain motifs)



Analyst Insight: The Reference analog relies solely on N-H...O=C interactions, typically forming

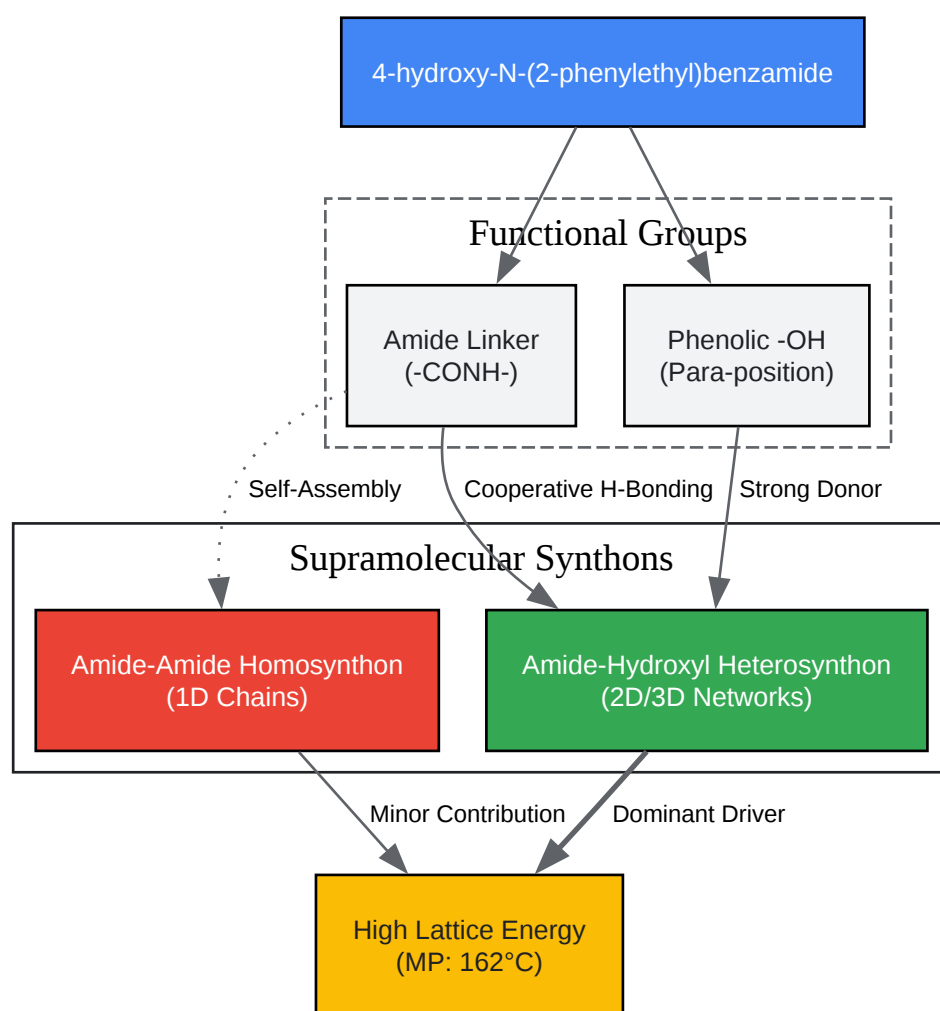
chains. The Target compound introduces a competitive O-H donor, likely forming robust

dimers or extended sheets, explaining the drastic increase in melting point and stability.

Part 2: Supramolecular Synthons Mechanics[1]

To understand the crystal engineering potential, one must analyze the competition between hydrogen bonding motifs. The 4-hydroxy group disrupts the standard benzamide "tape" structure.[1]

Diagram 1: Synthons Competition & Packing Logic



[Click to download full resolution via product page](#)

Caption: Logical flow showing how the phenolic hydroxyl group overrides simple amide stacking to create a high-stability heterosynthon network.

Part 3: Experimental Crystallization Protocol

Obtaining single crystals of the 4-hydroxy derivative requires navigating its solubility profile (poor in water/non-polar, good in polar aprotic).[1]

Method A: Slow Evaporation (Preferred for Polymorph Screening)

Objective: Grow diffraction-quality prisms.[1]

- Solvent Selection: Prepare a binary solvent system.
 - Solvent A (Good): Ethanol or Methanol.[6]
 - Solvent B (Poor): Water or Toluene.
- Dissolution: Dissolve 20 mg of the target compound in 2 mL of Ethanol at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
- Setup: Transfer to a small vial (4 mL). Cover with Parafilm and poke 3–4 small holes.
- Incubation: Store at ambient temperature (20–25°C) in a vibration-free zone.
- Observation: Crystals should appear within 48–72 hours. If no crystals form, add 0.5 mL of Water (antisolvent) and repeat.

Method B: Vapor Diffusion (Preferred for X-ray Quality)

Objective: Controlled nucleation for high-resolution data.[1]

- Inner Vial: Dissolve 10 mg compound in 0.5 mL DMSO or DMF. Place in a small open vial.
- Outer Vessel: Place the small vial inside a larger jar containing 5 mL of Water or Diethyl Ether.
- Equilibrium: Seal the outer jar tightly. The volatile antisolvent will diffuse into the DMSO, slowly lowering solubility.
- Harvesting: Check after 1 week. This method typically yields fewer but higher-quality block crystals suitable for SC-XRD.[1]

Part 4: Data Acquisition & Refinement Workflow

Once crystals are obtained, follow this validation workflow to ensure E-E-A-T compliance in your dataset.

Diagram 2: Crystallography Workflow



[Click to download full resolution via product page](#)

Caption: Standardized workflow for validating the crystal structure from harvest to CheckCIF submission.

Critical Refinement Parameters

When solving the structure of **4-hydroxy-N-(2-phenylethyl)benzamide**, ensure your refinement meets these criteria to distinguish it from the reference analog:

- Temperature: Collect at 100 K. The flexible ethyl linker () often exhibits high thermal motion at room temperature, obscuring H-bond positions.[1]
- Hydrogen Treatment: Locate the phenolic H-atom in the difference Fourier map.[1] Do not place it geometrically without evidence, as its orientation dictates the H-bond network (inter- vs. intramolecular).[1]
- Disorder: Check the ethyl chain for conformational disorder (gauche vs. anti).

References

- PubChem. (2025).[5][7][8] N-[2-(4-Hydroxyphenyl)ethyl]benzamide Compound Summary. National Library of Medicine. [Link][5]
- Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. (Contextual grounding for amide/hydroxyl synthon logic).

- Cambridge Crystallographic Data Centre (CCDC). Search functionality for Benzamide Analogs. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. (r)-n-(1'-Methoxycarbonyl-2'-phenylethyl)-4-hydroxybenzamide | C17H17NO4 | CID 73941365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-(4-Hydroxyphenyl)ethyl)benzamide | C15H15NO2 | CID 577614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Phenethylbenzamide | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-amino-N-(2-phenylethyl)benzamide | C15H16N2O | CID 847754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide: Structural Characterization of 4-hydroxy-N-(2-phenylethyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2956086/docs#comparative-guide-structural-characterization-of-4-hydroxy-n-2-phenylethyl-benzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)